4-Bromo-2-(1-methylpyrazol-4-YL)aniline
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Overview
Description
4-Bromo-2-(1-methylpyrazol-4-YL)aniline: is an organic compound that belongs to the class of aniline derivatives It features a bromine atom at the fourth position and a 1-methylpyrazol-4-yl group at the second position on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(1-methylpyrazol-4-YL)aniline typically involves the following steps:
Nitration: The starting material, 4-bromoaniline, undergoes nitration to introduce a nitro group at the second position.
Reduction: The nitro group is then reduced to an amino group, resulting in 4-bromo-2-aminobenzene.
Pyrazole Formation: The final step involves the reaction of 4-bromo-2-aminobenzene with 1-methylpyrazole under suitable conditions to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(1-methylpyrazol-4-YL)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the aniline and pyrazole moieties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 4-Bromo-2-(1-methylpyrazol-4-YL)aniline is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for targeting specific biological pathways.
Industry: The compound is used in the production of advanced materials, including polymers and dyes. Its unique properties contribute to the development of materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(1-methylpyrazol-4-YL)aniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole moiety can play a crucial role in binding to these targets, while the bromine atom may influence the compound’s reactivity and stability.
Comparison with Similar Compounds
4-Bromo-2-(1H-pyrazol-4-yl)aniline: Similar structure but lacks the methyl group on the pyrazole ring.
4-Chloro-2-(1-methylpyrazol-4-yl)aniline: Similar structure but with a chlorine atom instead of bromine.
2-(1-Methylpyrazol-4-yl)aniline: Lacks the halogen atom on the aniline ring.
Uniqueness: 4-Bromo-2-(1-methylpyrazol-4-YL)aniline is unique due to the presence of both the bromine atom and the 1-methylpyrazol-4-yl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-bromo-2-(1-methylpyrazol-4-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-14-6-7(5-13-14)9-4-8(11)2-3-10(9)12/h2-6H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIYPUHISOPKDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC(=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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